REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.C([Li])CCC.[S:14](=[O:16])=[O:15].S(Cl)(Cl)(=O)=O.[CH3:22][NH:23][CH3:24]>C(OCC)C.ClCCl>[Br:1][C:2]1[N:3]=[C:4]([S:14]([N:23]([CH3:24])[CH3:22])(=[O:16])=[O:15])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with petroleum ether
|
Type
|
CUSTOM
|
Details
|
to afford the intermediate
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 75 minutes
|
Duration
|
75 min
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |